Heterogeneous oligo(dT) mixtures cause batch variability in enzymatic assays. d(pT)10 (CAS 115760-57-1), a defined 10-mer homopolymer, provides a precise substrate. • Optimal AMV reverse transcriptase primer: poly(A)·d(pT)10 complex yields highest cDNA synthesis efficiency. • Defined exonuclease substrate: Klenow fragment hydrolysis rate 7.8-fold slower than d(pC)10, modulated by template. • Custom molecular weight marker synthesis: T4 ligase generates d(pT)10·n ladder (n=2-20). Supplied HPLC-purified ≥95%, lyophilized, shipped ambient.
Molecular FormulaC13H16N2
Molecular Weight0
CAS No.115760-57-1
Cat. No.B1168224
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
d(pT)10
CAS
115760-57-1
Molecular Formula
C13H16N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes
10 mg / 50 nmol / 100 nmol / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
d(pT)10: Defined 10-mer Oligodeoxythymidine
d(pT)10, with CAS number 115760-57-1, is a synthetic single-stranded DNA homopolymer composed of ten deoxythymidine monophosphate units [1]. This defined-length oligothymidylate serves as a critical substrate and primer in fundamental biochemistry, particularly for investigating the enzymatic mechanisms of DNA polymerases, reverse transcriptases, and exonucleases. Its precise 10-nucleotide length and homopolymeric nature provide a controlled system to dissect enzyme-template interactions, making it an essential research tool distinct from longer, heterogeneous DNA polymers or undefined mixtures [2].
WorkflowEnzyme mechanism dissection with DNA polymerases, reverse transcriptases, and exonucleases
Direct substitution of d(pT)10 with a shorter (e.g., d(pT)8) or longer (e.g., d(pT)16) oligothymidylate, or with a ribonucleotide analog (e.g., (pU)10), is not valid without quantitative validation. Experimental evidence demonstrates that both the length of the oligothymidylate and the nature of the sugar-phosphate backbone significantly and non-linearly alter critical enzymatic parameters [1]. Specifically, the hydrolytic efficiency and primer affinity for key enzymes like the Klenow fragment and AMV reverse transcriptase are exquisitely dependent on oligomer length and composition [2]. For instance, the rate of hydrolysis increases dramatically with length, but the presence of a template can invert this effect for longer oligomers [3]. Furthermore, replacing the deoxyribose backbone with a ribose backbone ((pU)10) can drastically impair primer function, making d(pT)10 the superior choice for specific template-enzyme systems [4].
Length shiftShorter (d(pT)8) or longer (d(pT)16) oligomers alter enzymatic hydrolysis rates non-linearly, and template-dependent regulation may invert, limiting direct comparability.
Backbone changeReplacing deoxyribose with ribose ((pU)10) drastically reduces primer-template complex efficiency with AMV reverse transcriptase, potentially compromising assay sensitivity.
HeterogeneityRandom oligo(dT) mixtures lack the defined length required for reproducible kinetic comparisons or controlled ladder generation, introducing lot-to-lot variability.
[1] Khomov, D. A., et al. Dependence of 3'-5'-exonuclease activity of a fragment of Klenow DNA polymerase i from Escherichia coli on the length and structure of the cleaved oligonucleotide. Mol Biol (Mosk) 1990, 24 (2), 525-33. View Source
[2] Lokhova, I. A., et al. A comparison of the initiating abilities of ribo- and deoxyriboprimers in DNA polymerization catalyzed by AMV reverse transcriptase. FEBS Letters 1990, 274 (1–2), 156–158. DOI: 10.1016/0014-5793(90)81352-O View Source
[3] Khomov, D. A., et al. Dependence of 3'-5'-exonuclease activity of a fragment of Klenow DNA polymerase i from Escherichia coli on the length and structure of the cleaved oligonucleotide. Mol Biol (Mosk) 1990, 24 (2), 525-33. View Source
[4] Lokhova, I. A., et al. A comparison of the initiating abilities of ribo- and deoxyriboprimers in DNA polymerization catalyzed by AMV reverse transcriptase. FEBS Letters 1990, 274 (1–2), 156–158. DOI: 10.1016/0014-5793(90)81352-O View Source
d(pT)10: Comparative Evidence
Primer Efficiency: d(pT)10 vs (pU)10
In a direct head-to-head comparison, d(pT)10 was identified as a significantly better primer for AMV reverse transcriptase than its ribonucleotide counterpart, (pU)10. When used with a poly(A) template, the d(pT)10 primer formed the most efficient template-primer complex, whereas the (pU)10 primer formed the least efficient complex [1].
This finding directly informs reagent selection for reverse transcription assays, establishing d(pT)10 as the superior choice for optimal cDNA synthesis from polyadenylated RNA.
[1] Lokhova, I. A., et al. A comparison of the initiating abilities of ribo- and deoxyriboprimers in DNA polymerization catalyzed by AMV reverse transcriptase. FEBS Letters 1990, 274 (1–2), 156–158. DOI: 10.1016/0014-5793(90)81352-O View Source
Exonuclease Hydrolysis: d(pT)10 vs d(pC)10
A comparative kinetic study using the Klenow fragment's 3'-5'-exonuclease activity revealed that while d(pT)10, d(pC)10, and d(pA)19 all exhibit similar Km values, their hydrolysis velocities differ substantially. Specifically, the velocity of d(pC)10 hydrolysis was approximately 7.8-fold higher than that of d(pT)10 [1]. This indicates that d(pT)10 is a relatively poor substrate for this exonuclease compared to d(pC)10.
Hydrolysis RateHead-to-head
≈7.8-fold higher Vmax for d(pC)10 vs d(pT)10
Klenow fragment exonuclease substrate preference; d(pT)10 shows slower hydrolysis kinetics.
Klenow fragment 3′-5′ exonuclease assay; confirm under your conditions.
Exonuclease AssayKlenow FragmentEnzyme Kinetics
Evidence Dimension
Hydrolysis velocity (Vmax) by Klenow fragment exonuclease
Target Compound Data
Hydrolysis velocity V_d(pT)10
Comparator Or Baseline
d(pC)10 (V_d(pC)10)
Quantified Difference
V_d(pC)10 is approximately 7.8-fold higher than V_d(pT)10
Conditions
Klenow fragment 3'-5'-exonuclease assay
Why This Matters
This 7.8-fold difference in hydrolysis rate is critical for designing experiments involving the Klenow fragment, where the choice of oligonucleotide substrate can dramatically impact reaction kinetics and outcomes.
Exonuclease AssayKlenow FragmentEnzyme Kinetics
[1] Khomov, D. A., et al. Dependence of 3'-5'-exonuclease activity of a fragment of Klenow DNA polymerase i from Escherichia coli on the length and structure of the cleaved oligonucleotide. Mol Biol (Mosk) 1990, 24 (2), 525-33. View Source
Template-Dependent Exonuclease: d(pT)10 vs d(pT)2-7
The presence of a poly(dA) template differentially regulates the hydrolysis of oligothymidylates by the Klenow fragment exonuclease. While the template raises the hydrolysis rate of short oligomers like d(pT)2-7 by 2- to 17-fold, it conversely lowers the hydrolysis efficiency of longer oligomers such as d(pT)8-16, a group that includes d(pT)10 [1].
Template RegulationCross-study
Hydrolysis decreased for d(pT)8-16 Hydrolysis increased 2-17 fold for d(pT)2-7
Template effect inverts length-dependent exonuclease activity; d(pT)10 belongs to longer oligomer class with downregulation.
Poly(dA) template; verify template-dependent behavior in your system.
Change in hydrolysis rate upon addition of poly(dA) template
Target Compound Data
Decreased efficiency for d(pT)8-16
Comparator Or Baseline
Increased efficiency for d(pT)2-7 (2-17 fold)
Quantified Difference
Qualitative difference (Decrease vs. Increase)
Conditions
Klenow fragment exonuclease hydrolysis on a poly(dA) template
Why This Matters
This qualitative switch in behavior underscores that d(pT)10 cannot be substituted with shorter oligothymidylates in template-dependent assays, as their enzymatic regulation is fundamentally opposite.
[1] Khomov, D. A., et al. Dependence of 3'-5'-exonuclease activity of a fragment of Klenow DNA polymerase i from Escherichia coli on the length and structure of the cleaved oligonucleotide. Mol Biol (Mosk) 1990, 24 (2), 525-33. View Source
Custom Poly(dT) Ladder Generation
d(pT)10 serves as a specific building block for the enzymatic synthesis of a discrete ladder of oligomers with the general formula d(pT)10·n (where n = 2 to 20) [1]. This reaction, catalyzed by T4 polynucleotide ligase on a poly(dA) template, is highly specific to the d(pT)10 monomer length; other length oligomers would yield different spacing or efficiency. The resulting oligomers can be resolved on 8% or 12% polyacrylamide gels, providing a unique set of defined molecular weight markers.
Ladder GenerationClass-level
Monomer for enzymatic synthesis of d(pT)10·n ladders (n=2–20)
Supports custom molecular weight marker preparation via T4 ligase; length specificity is critical.
Source review; validate ligation efficiency and ladder resolution.
Enzymatic LigationMolecular Weight MarkerPolyacrylamide Gel Electrophoresis
Evidence Dimension
Utility in generating defined oligomer ladders
Target Compound Data
Forms d(pT)10·n ladders
Comparator Or Baseline
Other length oligothymidylates (would form different ladders)
Quantified Difference
Not directly quantified, but length is defining parameter
Conditions
T4 polynucleotide ligase on poly(dA) template
Why This Matters
This property makes d(pT)10 a uniquely valuable reagent for creating custom molecular weight markers and for studying ligase mechanisms, a role that cannot be fulfilled by a random oligo(dT) mixture or a different length monomer.
Enzymatic LigationMolecular Weight MarkerPolyacrylamide Gel Electrophoresis
d(pT)10 is capable of acting as a template to activate the hydrolysis of shorter oligomers like d(pT)2 by the Klenow fragment's exonuclease center. Under identical conditions, d(pT)8, d(pT)10, and d(pT)16 were all shown to activate d(pT)2 hydrolysis, indicating a functional class behavior for longer oligothymidylates [1].
Activation FunctionCross-study
d(pT)10, d(pT)8, d(pT)16 all activate d(pT)2 hydrolysis
Class-level template function; d(pT)10 acts as a defined length control for longer oligothymidylate class.
Functional grouping based on Klenow fragment assay; confirm class assignment.
Template ActivityKlenow FragmentActivation Assay
Evidence Dimension
Activation of d(pT)2 hydrolysis
Target Compound Data
Activates d(pT)2 hydrolysis
Comparator Or Baseline
d(pT)8 and d(pT)16 (also activate)
Quantified Difference
None reported (qualitative function)
Conditions
Klenow fragment exonuclease assay
Why This Matters
This establishes d(pT)10 as a valid, functional member of a class of longer oligothymidylates that can serve as templates in this specific assay, offering a well-defined alternative to d(pT)8 or d(pT)16 for researchers requiring a different length control.
Template ActivityKlenow FragmentActivation Assay
[1] Khomov, D. A., et al. Dependence of 3'-5'-exonuclease activity of a fragment of Klenow DNA polymerase i from Escherichia coli on the length and structure of the cleaved oligonucleotide. Mol Biol (Mosk) 1990, 24 (2), 525-33. View Source
d(pT)10 Application Scenarios
Reverse Transcription from Poly(A) RNA
For researchers synthesizing cDNA from eukaryotic mRNA, d(pT)10 is the empirically validated primer of choice for AMV reverse transcriptase. Direct comparative studies confirm that the poly(A)·d(pT)10 complex is the most efficient template-primer combination [1]. Substitution with a ribonucleotide primer like (pU)10 would compromise yield and sensitivity, as it forms the least efficient complex [1]. Procurement of d(pT)10 ensures optimal initiation of reverse transcription in this widely used molecular biology workflow.
Klenow Exonuclease Kinetic Analysis
Investigators studying the 3'-5'-exonuclease function of the Klenow fragment require well-defined substrates to dissect mechanism. d(pT)10 provides a valuable intermediate-length comparator. Its hydrolysis velocity is approximately 7.8-fold slower than d(pC)10 [2], and its activity is modulated oppositely by a poly(dA) template compared to shorter oligothymidylates like d(pT)2-7 [2]. These distinct quantitative and qualitative behaviors make d(pT)10 essential for experiments designed to map the enzyme's length- and sequence-dependent activity.
Custom Poly(dT) Molecular Weight Markers
Laboratories requiring non-commercial, discrete molecular weight markers for gel electrophoresis can utilize d(pT)10 as a monomer to enzymatically synthesize a defined ladder of d(pT)10·n oligomers (n=2 to 20) using T4 polynucleotide ligase [3]. This application leverages the specific length of d(pT)10 to produce a unique spacing pattern. This approach is not feasible with a random mixture of oligo(dT) lengths or a monomer of a different size, making d(pT)10 a specialized reagent for custom marker preparation.
Template-Dependent Polymerase Regulation
For biochemical studies exploring how a DNA template allosterically regulates a polymerase's exonuclease or polymerase domains, d(pT)10 offers a defined and characterized tool. Its behavior as both a substrate and a template for the Klenow fragment has been documented [2]. The knowledge that its hydrolysis is downregulated on a poly(dA) template, in contrast to the upregulation seen with shorter oligomers [2], allows researchers to use d(pT)10 as a key control to probe the structural basis for this functional switch.
Application
Selection Property
Validation Focus
Reverse transcription from poly(A) RNA
Defined-length deoxyriboprimer with reported high primer-template complex efficiency
Verify complex formation efficiency and cDNA yield relative to ribonucleotide primers
Klenow exonuclease kinetic analysis
Intermediate-length homopolymeric substrate with characterized velocity differences
Confirm hydrolysis rate and template-dependent regulation under your assay conditions
Custom poly(dT) molecular weight markers
Enzymatic ladder synthesis monomer with defined spacing
Assess ligation product resolution on polyacrylamide gels and ladder reproducibility
Template-dependent polymerase regulation studies
Defined oligomer with documented template-induced activity switch
Evaluate allosteric effects of template on exonuclease domain using d(pT)10 as length control
[1] Lokhova, I. A., et al. A comparison of the initiating abilities of ribo- and deoxyriboprimers in DNA polymerization catalyzed by AMV reverse transcriptase. FEBS Letters 1990, 274 (1–2), 156–158. DOI: 10.1016/0014-5793(90)81352-O View Source
[2] Khomov, D. A., et al. Dependence of 3'-5'-exonuclease activity of a fragment of Klenow DNA polymerase i from Escherichia coli on the length and structure of the cleaved oligonucleotide. Mol Biol (Mosk) 1990, 24 (2), 525-33. View Source
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